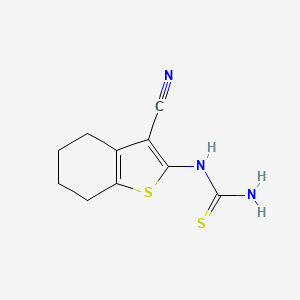
N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a pyrazole ring substituted with a methyl group at the 1-position and a nitrobenzenesulfonamide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide typically involves the reaction of 1-methyl-1H-pyrazole with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonamide bond.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of N-(1-methyl-1H-pyrazol-3-yl)-4-aminobenzenesulfonamide.
Substitution: Formation of various substituted sulfonamides.
Hydrolysis: Formation of 1-methyl-1H-pyrazole and 4-nitrobenzenesulfonic acid.
Scientific Research Applications
N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly as inhibitors of enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological processes involving sulfonamide-containing compounds.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting the activity of a target enzyme or receptor. The sulfonamide group can interact with the active site of the enzyme, leading to inhibition of its activity. The nitro group can also participate in redox reactions, affecting the overall activity of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(1-methyl-1H-pyrazol-3-yl)-N’-phenylurea: A compound with a similar pyrazole ring but different functional groups.
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Another compound with a pyrazole ring and nitro group but different overall structure.
Uniqueness
N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1005576-86-2 |
|---|---|
Molecular Formula |
C10H10N4O4S |
Molecular Weight |
282.28 g/mol |
IUPAC Name |
N-(1-methylpyrazol-3-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H10N4O4S/c1-13-7-6-10(11-13)12-19(17,18)9-4-2-8(3-5-9)14(15)16/h2-7H,1H3,(H,11,12) |
InChI Key |
JQLCEJHPQNHQTF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-methoxyphenyl)-3-methyl-7-sulfanyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B10942516.png)

![4-[(2,4-dichlorophenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B10942535.png)
![{1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}[4-(4-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10942557.png)

![2-{[(4E)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B10942571.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide](/img/structure/B10942577.png)
![4-{[(E)-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10942589.png)
![2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4-phenyl-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B10942590.png)
![N-butyl-4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzamide](/img/structure/B10942603.png)

![(5Z)-5-({5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene)-3-ethyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10942610.png)
![7-(1,3-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B10942614.png)
![1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(5-methyl-1H-pyrazol-1-yl)propan-1-one](/img/structure/B10942615.png)
